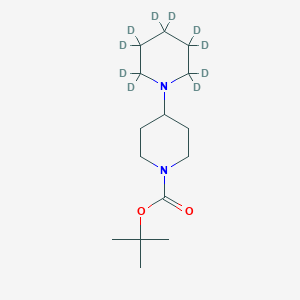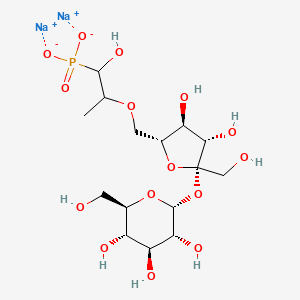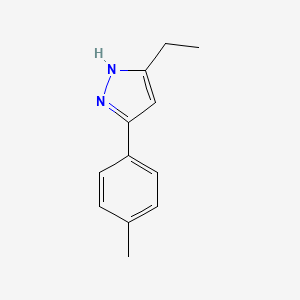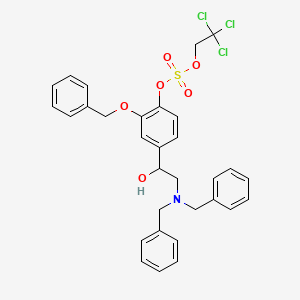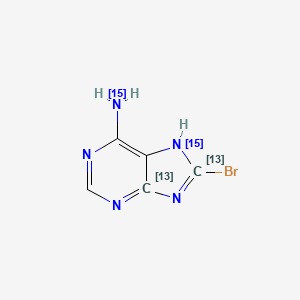
8-Bromoadenine-13C2,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoadenine-13C2,15N2 is a stable isotope-labeled analog of 8-Bromoadenine. This compound is particularly significant in scientific research due to its unique properties and applications. The molecular formula of this compound is C3[13C]2H4BrN3[15N]2, and it has a molecular weight of 217.99. It is used extensively in biochemical and physiological investigations, especially in studies related to DNA and RNA synthesis.
Métodos De Preparación
The synthesis of 8-Bromoadenine-13C2,15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 8-Bromoadenine molecule. The synthetic route typically starts with the bromination of adenine to produce 8-Bromoadenine. The isotopic labeling is achieved by using isotopically enriched reagents during the synthesis process . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories equipped to handle stable isotopes .
Análisis De Reacciones Químicas
8-Bromoadenine-13C2,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium azide and potassium cyanide.
Reduction Reactions: The compound can be reduced to adenine using reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azidoadenine .
Aplicaciones Científicas De Investigación
8-Bromoadenine-13C2,15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a nucleotide analog in studies involving DNA and RNA synthesis.
Biology: The compound is used to investigate the mechanisms of DNA repair and replication.
Medicine: It serves as a radiosensitizer, increasing the sensitivity of bone marrow hemopoietic stem cells to irradiation.
Industry: While its industrial applications are limited, it is used in the production of stable isotope-labeled compounds for research purposes.
Mecanismo De Acción
The mechanism of action of 8-Bromoadenine-13C2,15N2 involves its incorporation into DNA and RNA, where it can interfere with normal base pairing and replication processes. The bromine atom in the compound enhances its reactivity, making it a potent radiosensitizer. When incorporated into DNA, it increases the radiosensitivity of cells by inhibiting DNA repair mechanisms. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
8-Bromoadenine-13C2,15N2 can be compared with other brominated nucleotides and stable isotope-labeled compounds:
8-Bromoadenine: The non-labeled analog of this compound, used in similar applications but without the benefits of stable isotope labeling.
5-Bromouracil: Another brominated nucleotide analog used in DNA studies, but with different base-pairing properties.
13C and 15N Labeled Adenine: These compounds are used in metabolic studies and NMR spectroscopy but lack the radiosensitizing properties of this compound
The uniqueness of this compound lies in its dual labeling with stable isotopes and its enhanced reactivity due to the bromine atom, making it a valuable tool in both biochemical research and medical applications.
Propiedades
Fórmula molecular |
C5H4BrN5 |
|---|---|
Peso molecular |
218.00 g/mol |
Nombre IUPAC |
8-bromo-7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)/i4+1,5+1,7+1,10+1 |
Clave InChI |
FVXHPCVBOXMRJP-WHCDZXGWSA-N |
SMILES isomérico |
C1=NC(=C2[13C](=N1)N=[13C]([15NH]2)Br)[15NH2] |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


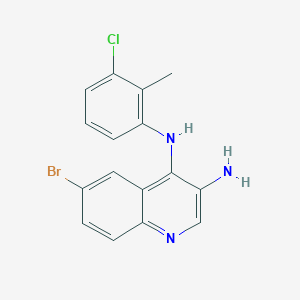
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
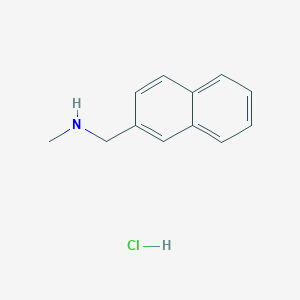
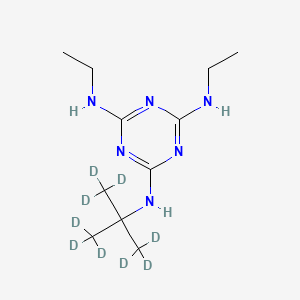
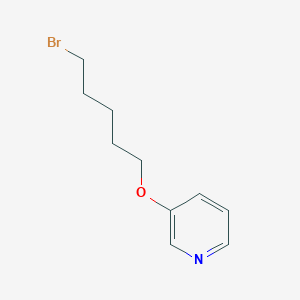
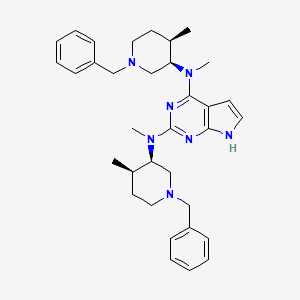
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)

